1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine
Description
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1341630-16-7 | |
| SMILES Notation | CC1=C(C(=NN1C(C)COC)C)N | |
| InChI Key | LABDBKQLFKITEJ-UHFFFAOYSA-N | |
| Synonyms | AKOS013438056, CS-0307128 |
The compound’s structure features a pyrazole ring substituted with a methoxypropan-2-yl group at the N1 position and an amino group at the C3 position.
Structural Classification within Pyrazole Derivatives
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This compound belongs to the 3-aminopyrazole subclass, characterized by an amino group (-NH₂) at the third position of the pyrazole ring. Its structural uniqueness arises from the 1-methoxypropan-2-yl substituent, which introduces both ether and branched alkyl functionalities.
Comparative Structural Features:
The methoxypropan-2-yl group enhances steric bulk and lipophilicity compared to simpler pyrazole derivatives, potentially influencing solubility and reactivity.
Physico-chemical Properties
Experimental and computed data reveal the following properties:
Key Physico-chemical Parameters:
The compound exists as a liquid at room temperature and exhibits moderate polarity due to the ether and amino groups. Its low water solubility suggests preferential solubility in organic solvents like ethanol or dimethyl sulfoxide.
Molecular Descriptor Analysis
Computational analyses provide insights into its molecular interactions:
Descriptors and Implications:
The InChIKey (LABDBKQLFKITEJ-UHFFFAOYSA-N) serves as a unique identifier for database searches. The compound’s polar surface area (56.8 Ų) suggests moderate bioavailability, typical for small heterocycles.
Comparative Analysis with Related Amino-Pyrazole Compounds
Amino-pyrazoles exhibit diverse properties depending on substituents. Below is a comparison with structurally related analogs:
Structural and Property Comparison:
The target compound’s higher LogP and branched ether chain distinguish it from simpler analogs, likely enhancing its utility in hydrophobic environments or as a ligand in coordination chemistry. Its synthetic versatility is underscored by its use in constructing complex heterocycles, as evidenced by derivatives like 2-(3-Amino-1h-pyrazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide .
Properties
IUPAC Name |
1-(1-methoxypropan-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-6(5-11-2)10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABDBKQLFKITEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Methoxypropan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that may contribute to its reactivity and interaction with various biological targets, making it an interesting candidate for further research.
Chemical Structure
The compound can be represented as follows:
This structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. The compound has shown effectiveness against a range of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition occurs through the suppression of pathways involving NF-κB and MAPK .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | , |
| Anti-inflammatory | Reduced NO and PGE2 production | |
| Anticancer | Potential antiproliferative effects | , |
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented, with several studies highlighting their ability to inhibit tumor growth across various cancer types. Specifically, compounds similar to this compound have demonstrated antiproliferative effects against breast, lung, and colorectal cancer cells. The mechanisms involve targeting specific enzymes and pathways crucial for cancer cell survival and proliferation, such as topoisomerase and EGFR .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses and cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that reduce inflammation or promote apoptosis in cancer cells.
Case Studies
A notable study evaluated the efficacy of various pyrazole derivatives, including this compound, in inhibiting the growth of cancer cell lines. The results indicated significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values demonstrating potent activity compared to standard chemotherapeutics like paclitaxel .
Scientific Research Applications
FLT3 Inhibition in Acute Myeloid Leukemia
One of the most significant applications of 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine is its role as a FLT3 inhibitor. FLT3 (Fms-like tyrosine kinase 3) is a critical target in the treatment of AML due to mutations that lead to poor patient outcomes. Research has demonstrated that modifications to the pyrazole structure can enhance inhibitory activity against FLT3, making it a promising candidate for further development .
Table 1: FLT3 Inhibition Potency of Modified Pyrazoles
| Compound ID | pIC50 (MV4-11 Cells) | Activity Against FLT3 Mutants |
|---|---|---|
| 62 | 7.47 ± 0.15 | Yes |
| 63 | 7.56 ± 0.11 | Yes |
| 75 | 9.2 ± 0.1 | Yes |
The table above summarizes the potency of different pyrazole derivatives against FLT3, highlighting the effectiveness of compound modifications .
Anti-inflammatory Properties
Emerging studies indicate that compounds related to this compound exhibit anti-inflammatory effects. For instance, similar pyrazole derivatives have shown promise in inhibiting inflammatory pathways in cell models stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .
Case Study 1: FLT3 Inhibition
In a study focused on developing new FLT3 inhibitors, researchers identified several pyrazole derivatives, including those based on this compound, which demonstrated significant inhibitory activity against both wild-type and mutant forms of the FLT3 kinase. The study highlighted the importance of structural modifications to enhance potency and selectivity against resistant mutations .
Case Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of pyrazole derivatives on RAW 264.7 macrophages and zebrafish models. The findings indicated that these compounds could effectively suppress LPS-induced nitric oxide production and inflammatory cytokine expression, positioning them as potential therapeutic agents for inflammatory disorders .
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine with related pyrazol-3-amine derivatives:
Key Observations :
- Lipophilicity : The adamantyl substituent in 1-(adamantan-1-yl)-1H-pyrazol-3-amine significantly increases lipophilicity, enhancing membrane permeability .
- Solubility : The methylpiperidinyl group in 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine provides a basic nitrogen atom, which may improve aqueous solubility compared to the methoxypropan-2-yl variant .
Comparison :
Contrast :
- While 1-(tert-butyl)-1H-pyrazol-3-amine derivatives show direct antimicrobial effects, the adamantyl variant’s enhanced lipophilicity positions it for targeting intracellular pathogens.
Preparation Methods
Summary Table: Comparison of Preparation Methods
| Methodology | Key Features | Yield Range | Reaction Conditions | Purification | Applicability to Target Compound |
|---|---|---|---|---|---|
| Direct condensation of primary amines with diketones and hydroxylamine derivatives | One-pot, mild heating, DMF solvent | 36–38% | 85 °C, 1.5 h | Silica gel chromatography | Highly suitable for direct N-substitution |
| Two-step approach via heterocyclic acetonitriles and electrophilic salts | High regioselectivity, atom economy, DMF solvent | 67–91% | NaH deprotonation, DMF | Precipitation and filtration | Suitable for heterocyclic substitutions |
| Multi-step functional group transformations (patent method) | Avoids toxic reagents, uses carbamate protection | Moderate | Multiple steps, mild to moderate | Chromatography, crystallization | Adaptable for complex substitutions, less direct |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine, and what factors influence yield optimization?
- Methodology : A one-step condensation approach using propenones and hydrazine derivatives is widely employed for pyrazole derivatives. For example, copper(I) bromide catalysis under mild conditions (35°C, 2 days) has been used for similar amines, yielding ~17.9% . Optimizing reaction time, catalyst loading (e.g., cesium carbonate as a base), and solvent polarity (e.g., DMSO) can improve yields. Purification via chromatography (ethyl acetate/hexane gradients) is critical for isolating the target compound .
- Structural analogs : Substituting the methoxypropan-2-yl group with other alkyl/aryl groups (e.g., phenyl or methyl) alters reactivity, requiring tailored hydrazine precursors and reaction conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Spectroscopy : High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., m/z 215 [M+H]+ for a related pyrazole amine) . H and C NMR are essential for verifying substituent positions, with δ 8.87 ppm (pyridyl protons) and δ 104–107 ppm (amine carbons) as diagnostic signals .
- Crystallography : Single-crystal X-ray diffraction (SHELX software ) resolves stereochemistry and hydrogen bonding. For example, hydroxyethyl-substituted pyrazoles show intermolecular O–H···N interactions, validated via SHELXL refinement .
Q. How does the substitution pattern on the pyrazole ring affect the compound’s reactivity and biological activity?
- Positional effects : The amine group at the 3rd position (vs. 5th) enhances hydrogen-bonding potential, influencing solubility and ligand-receptor interactions . For instance, 1-(1,2-dimethylpropyl)-1H-pyrazol-3-amine exhibits distinct electronic properties compared to its 5-amine analog .
- Biological relevance : Pyrazole derivatives with electron-withdrawing groups (e.g., chloro or nitro) often show enhanced anti-inflammatory or analgesic activity, as seen in related 3-arylpyrazolines .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?
- Cross-validation : Combine H-C HSQC and NOESY to distinguish overlapping signals in crowded aromatic regions. For example, methoxypropan-2-yl substituents may cause splitting patterns that confound integration; X-ray data (SHELXD ) can clarify spatial arrangements .
- Dynamic effects : Variable-temperature NMR can identify conformational flexibility, such as rotameric equilibria in the methoxy group, which may lead to apparent data discrepancies .
Q. What strategies are recommended for improving the solubility and stability of this amine in aqueous solutions?
- Formulation : Salt formation (e.g., hydrochloride salts) enhances water solubility, as demonstrated for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
- Protective groups : Introducing temporary acetyl or tert-butoxycarbonyl (Boc) groups during synthesis mitigates amine oxidation, later removed via acidic hydrolysis .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- DFT calculations : Density functional theory (B3LYP/6-311+G(d,p)) predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, aiding in understanding redox behavior . For example, methoxy groups increase electron density at the pyrazole ring, affecting ligand binding .
- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., uPAR receptors), leveraging the amine group’s hydrogen-bonding capability .
Key Considerations for Researchers
- Safety : Use P95 respirators and full protective gear during synthesis due to amine toxicity and dust exposure risks .
- Data Reproducibility : Validate synthetic protocols with control reactions (e.g., omitting catalysts) to confirm pathway specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
